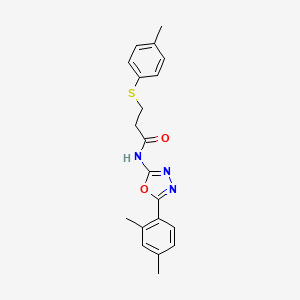
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole moiety, which is known for its electron-accepting properties, and a phenyloxazole group, which contributes to its stability and reactivity.
Mecanismo De Acción
Benzothiadiazole derivatives
Benzothiadiazole derivatives are often used as building blocks of optical materials . They generally act as an acceptor in polymer molecules . The photophysical behavior of such derivatives can be tuned by functionalization of benzothiadiazole or coordination to suitable metal ions .
Diphenylamine derivatives
Diphenylamine derivatives exhibit good electron-donating ability . They are used in the development of organic electronics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts such as tetrakis(triphenylphosphine)palladium(0) and reagents like zinc cyanide in solvents such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Benzo[c][1,2,5]thiadiazole: Known for its electron-accepting properties and used in similar applications.
Phenyloxazole: Used in various organic synthesis applications and as a fluorescent probe.
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide stands out due to its combined structural features, which confer both stability and reactivity. This makes it particularly valuable in applications requiring both properties, such as in the development of advanced materials and therapeutic agents .
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-15(18-11-7-4-8-12-14(11)20-23-19-12)16-17-9-13(22-16)10-5-2-1-3-6-10/h1-9H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRGJVVTXXSSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2695687.png)
![5-(4-fluorophenyl)sulfonyl-6-imino-7-(2-methoxyethyl)-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2695690.png)
![8-(3-methoxyphenyl)-1-methyl-3-octyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2695695.png)




![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(5-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2695701.png)
![3-methyl-5-oxo-N-(m-tolyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695702.png)


![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2695707.png)
![ethyl 4-[3-(furan-2-yl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2695709.png)
